molecular formula C26H34N2O4 B6082010 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide

2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide

Cat. No. B6082010
M. Wt: 438.6 g/mol
InChI Key: AHRXFUWNGMEZHH-UHFFFAOYSA-N
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Description

2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It is a synthetic compound that has shown promise in the treatment of various neurological disorders, including addiction, epilepsy, and cognitive impairment.

Mechanism of Action

2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the inhibitory neurotransmitter GABA. By inhibiting this enzyme, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This increased inhibition is thought to underlie the therapeutic effects of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide in various neurological disorders.
Biochemical and physiological effects:
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to increasing GABA levels in the brain, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide has been shown to increase the levels of other inhibitory neurotransmitters, such as glycine. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide has also been shown to decrease the levels of excitatory neurotransmitters, such as glutamate. These effects are thought to contribute to the therapeutic effects of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide in various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide is its selectivity for GABA aminotransferase. This selectivity reduces the risk of off-target effects and toxicity. However, one limitation of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in preclinical studies.

Future Directions

There are several future directions for research on 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop more soluble formulations of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide for use in preclinical studies. Additionally, further studies are needed to better understand the long-term effects of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide on the brain and behavior.

Synthesis Methods

2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide can be synthesized using a multi-step process that involves the reaction of various intermediates. The first step involves the reaction of 3-methoxybenzaldehyde with cyclopentylmagnesium bromide to form 1-cyclopentyl-3-methoxybenzene. This intermediate is then reacted with piperidine to form 1-cyclopentyl-4-piperidinol, which is subsequently converted to 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide through a series of reactions involving acyl chlorides and amines.

Scientific Research Applications

2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide has been extensively studied in preclinical models of various neurological disorders. In animal models of addiction, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide has been shown to reduce drug-seeking behavior and prevent relapse. In animal models of epilepsy, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide has been shown to reduce seizure activity and improve cognitive function. In animal models of cognitive impairment, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide has been shown to improve memory and learning.

properties

IUPAC Name

2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-[(3-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O4/c1-30-22-9-5-6-19(16-22)18-27-26(29)24-17-23(31-2)10-11-25(24)32-21-12-14-28(15-13-21)20-7-3-4-8-20/h5-6,9-11,16-17,20-21H,3-4,7-8,12-15,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRXFUWNGMEZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide

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